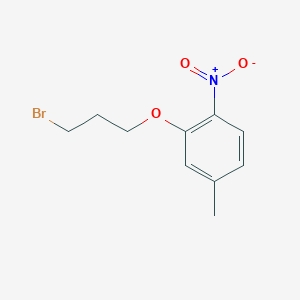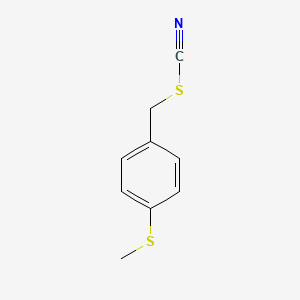
2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene
Descripción general
Descripción
Synthesis Analysis
- Etherification : The resulting bromonitrobenzene is then reacted with 3-bromopropyl alcohol to form the desired product .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene consists of a benzene ring substituted with a nitro group and an ether group. The bromine atom is attached to the third carbon of the propoxy group .
Chemical Reactions Analysis
- Grignard Reaction : The compound can participate in Grignard reactions to form more complex organic molecules .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photoreactive Properties : Nitrobenzenes, including derivatives like "2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene", have been studied for their photoreactive properties. In a study by McIntyre, Coleman, and Wubbels (2004), nitrobenzenes reacted efficiently under irradiation in concentrated hydrobromic acid, highlighting their potential in photoreactive applications (McIntyre, Coleman, & Wubbels, 2004).
Material Science and Polymer Applications : This compound has applications in material science, particularly in the development of polymer solar cells. Fu et al. (2015) demonstrated that the introduction of a similar nitrobenzene derivative significantly improved the electron transfer process in polymer solar cells, indicating potential use in photovoltaic materials (Fu et al., 2015).
Spectroscopy and Magnetic Properties : The spectroscopic and magnetic properties of similar nitrobenzene derivatives have been explored. Ahmadi and Amani (2012) studied Schiff base dye ligands containing nitrobenzene groups, revealing insights into their magnetic properties and biological activity (Ahmadi & Amani, 2012).
Environmental Applications : Research has been conducted on the use of nitrobenzene derivatives in environmental applications, such as the spectrophotometric determination of anionic surfactants in river waters. Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives for this purpose, demonstrating their utility in environmental monitoring (Higuchi et al., 1980).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromopropoxy)-4-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIKBSXQSMZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655481 | |
| Record name | 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene | |
CAS RN |
848589-65-1 | |
| Record name | 2-(3-Bromopropoxy)-4-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)




![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)


![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)



